molecular formula C9H9N3O2S2 B2581335 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 146374-23-4

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B2581335
CAS No.: 146374-23-4
M. Wt: 255.31
InChI Key: SJBMOWNPZUTOKD-UHFFFAOYSA-N
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Description

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of aminobenzenesulfonamides. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound has a molecular weight of 255.32 g/mol and a melting point of 190-192°C . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the thiazole ring . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Aminobenzenesulfonamides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide: Similar structure but with an amino group at the 4-position.

    2-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide: Similar structure but with an amino group at the 2-position.

    N-(1,3-thiazol-2-yl)benzenesulfonamide: Lacks the amino group.

Uniqueness

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is unique due to the presence of both the amino group and the thiazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research .

Properties

IUPAC Name

3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-7-2-1-3-8(6-7)16(13,14)12-9-11-4-5-15-9/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBMOWNPZUTOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 1-(thiazol-2-ylaminosulphonyl )-3-nitrobenzene (0.5 g, 1.8 mmol) in ethanol (50 ml) was added 10% palladium on carbon. (0.25 g, 50% (w/w)) in water (2 ml) and 5M hydrochloric acid (1 ml, 5 mmol). The mixture was hydrogenated at 45 psi for 3 h. The catalyst was filtered off and washed with ethanol. The solvents were evaporated in vacuo and the residue chromatographed on silica gel using 10% methanol in dichloromethane as the eluant to afford the product (0.34 g, 76%) as a pale yellow solid. mp 187°-190° C. 1H NMR (360 MHz, D6 -DMSO) δ 5.49 (2H, brs), 6.66-6.73 (1H, m), 6.80 (1H, d, J=4.6 Hz), 6.85-6.90 (1H, m), 6.98-7.02 (1H, m), 7.11 (1H, dd, J=7.9 and 7.9 Hz), 7.22 (1H, d, J=4.7 Hz), 12.59 (1H, brs).
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Yield
76%

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